Fmoc-Val-Ala-PAB-Cl is a chemical compound that serves as a linker in the synthesis of antibody-drug conjugates (ADCs). It consists of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the amino acids valine and alanine, along with a para-aminobenzyl chloride (PAB-Cl) moiety. This compound is crucial for the development of targeted therapies in cancer treatment, allowing for the selective delivery of cytotoxic agents to tumor cells.
Fmoc-Val-Ala-PAB-Cl is classified as a peptide cleavable linker used in bioconjugation processes. It falls under the category of chemical linkers that facilitate the connection between therapeutic agents and targeting moieties, particularly in the context of ADCs.
The synthesis of Fmoc-Val-Ala-PAB-Cl typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (commonly dimethylformamide), and reaction time, are critical for optimizing yield and purity. Monitoring the reaction progress via thin-layer chromatography (TLC) is standard practice during synthesis.
Fmoc-Val-Ala-PAB-Cl has a complex molecular structure characterized by its three main components:
The molecular formula for Fmoc-Val-Ala-PAB-Cl is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 367.81 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Fmoc-Val-Ala-PAB-Cl participates in various chemical reactions typical of peptide linkers:
The reactivity of PAB-Cl is particularly useful in synthesizing ADCs due to its ability to form stable linkages with diverse therapeutic agents while maintaining selectivity towards target cells.
The mechanism by which Fmoc-Val-Ala-PAB-Cl operates involves:
This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy.
Relevant analytical techniques include HPLC for purity assessment and NMR for structural confirmation.
Fmoc-Val-Ala-PAB-Cl has significant scientific applications, particularly in:
Fmoc-Val-Ala-PAB-Cl is constructed via Fmoc-based SPPS, leveraging polystyrene resins (e.g., Bio-Beads) or PS-PEG hybrids (e.g., TentaGel) as carriers. The process initiates with the immobilization of the C-terminal amino acid (Ala) onto chloromethylated resin, followed by sequential coupling of Fmoc-Val-OH. The steric hindrance of valine necessitates high-activation coupling agents like HBTU/TBTU to suppress racemization and achieve >98% coupling efficiency [4]. Post-assembly, the para-aminobenzyl (PAB) group is introduced using 4-(chloromethyl)benzoyl chloride, forming the critical self-immolative linker. The Fmoc group is retained as a temporary amine protector for downstream functionalization [5] .
Table 1: SPPS Resin Performance for Fmoc-Val-Ala-PAB-Cl Synthesis
Resin Type | Swelling Properties | Compatibility | Coupling Efficiency |
---|---|---|---|
Polystyrene (Bio-Beads) | High in DCM/DMF | Non-polar solvents | 92–95% |
PS-PEG (TentaGel) | High in H₂O/organic mixes | Polar solvents | 97–99% |
Polyethylene (Poly-pins) | Low | Aqueous buffers | 85–88% |
Fmoc removal is critical for conjugating Val-Ala-PAB-Cl to oligonucleotides or cytotoxic payloads. Piperidine (20–30% in DMF) achieves quantitative deprotection within 5–7 minutes, minimizing dipeptide aggregation. Automated synthesizers leverage this kinetics for iterative chain elongation, with real-time monitoring via UV absorbance (λ = 301 nm) confirming deprotection efficiency [4] [7]. Post-Fmoc removal, the exposed amine reacts with NHS esters of oligonucleotides (e.g., Val-Ala-Chalcone phosphoramidites), forming enzyme-cleavable conjugates [7].
To prevent premature cleavage during oligonucleotide assembly, photolabile 2-nitrobenzyl groups are incorporated as orthogonal protectors for the PAB-Cl moiety. These groups exhibit stability toward ammonium hydroxide (AMA deprotection) and acidic conditions (acetic acid), yet undergo rapid cleavage under UV light (365 nm). This strategy enables selective payload release in therapeutic oligonucleotide conjugates while maintaining >90% dipeptide integrity during solid-phase synthesis [7] [10].
Val-Ala coupling is susceptible to racemization at the Ala C-terminus due to steric crowding. Using carbodiimides (DCC) without additives results in up to 15% epimerization. Optimized protocols employ:
Fmoc-Val-Ala-PAB-Cl enables nucleophilic substitution with tertiary amines, forming stable quaternary ammonium linkages essential for ADC stability. In contrast, hydroxybenzyl derivatives (e.g., ADC1060) require activation for esterification and exhibit 3-fold lower reaction kinetics.
Table 2: Reactivity Comparison of PAB Derivatives in Quaternary Amine Formation
Parameter | PAB-Cl | PAB-OH |
---|---|---|
Reaction Rate with DMEA* | t₁/₂ = 15 min | t₁/₂ = 120 min |
Plasma Stability (Human) | >90% intact (72 h) | 40–60% intact (72 h) |
Cathepsin B Cleavage Efficiency | 98% (1 h) | 95% (1 h) |
Dimethylethylamine; [1] [3] [6] |
The chloride’s electrophilic reactivity eliminates carbodiimide activation steps, streamlining ADC synthesis. Post-conjugation, both linkers undergo identical cathepsin B cleavage, releasing payloads exclusively in lysosomes [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7